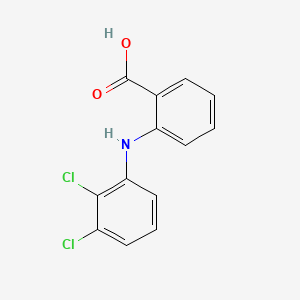

クロフェナミ酸

概要

説明

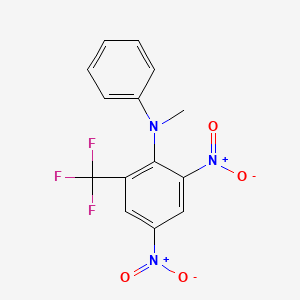

クロフェナミック酸は、N-アリールアントラニル酸類に属する非ステロイド性抗炎症薬(NSAID)です。主に抗炎症作用、鎮痛作用、解熱作用のために使用されます。 クロフェナミック酸の化学式はC13H10ClNO2であり、関節リウマチや変形性関節症などの疾患の治療に有効であることが知られています .

2. 製法

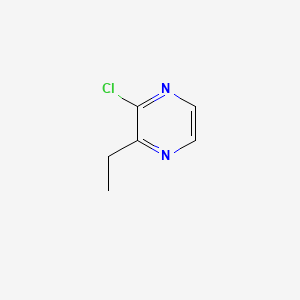

合成経路と反応条件: クロフェナミック酸は、改良されたウルマンカップリング反応によって合成できます。これは、酢酸銅を触媒として、2-ブロモ安息香酸カリウムと置換アニリンを反応させることを伴います。 反応は、テトラブチルホスホニウムクロリドなどのイオン液体中で、170℃の温度で行われます .

工業生産方法: 工業的には、クロフェナミック酸は、o-クロロ安息香酸とm-クロロアニリンを縮合させることで製造されます。このプロセスは、o-クロロ安息香酸を液体塩基に溶解し、続いてm-クロロアニリンと銅粉末を加えることを含みます。混合物を110℃に加熱し、数時間還流します。 その後、生成物を酸塩基抽出と再結晶によって精製します .

科学的研究の応用

クロフェナミック酸は、科学研究において幅広い用途があります。

化学: 有機合成における試薬として、および分析化学における標準物質として使用されます。

生物学: 細胞プロセスや酵素活性に対する効果について研究されています。

医学: 炎症性疾患の治療、疼痛管理、解熱における可能性について調査されています。

作用機序

クロフェナミック酸は、プロスタグランジンの合成に関与する酵素であるシクロオキシゲナーゼ(COX)を阻害することにより、その効果を発揮します。 COX-1とCOX-2を阻害することにより、クロフェナミック酸はプロスタグランジンの産生を抑制し、炎症、痛み、発熱を軽減します .

6. 類似の化合物との比較

クロフェナミック酸は、メフェナム酸、メクロフェナム酸、フルフェナム酸などの化合物を含むフェナメート系のNSAIDの一部です。 これらの化合物と比較して、クロフェナミック酸は芳香環上の特定の置換パターンが特徴であり、薬理作用と効力を左右します .

類似の化合物:

- メフェナム酸

- メクロフェナム酸

- フルフェナム酸

クロフェナミック酸は、その独特の化学構造により、フェナメート系NSAIDの中でも異なる治療効果とユニークなプロファイルを提供しています。

生化学分析

Biochemical Properties

Clofenamic acid plays a role in biochemical reactions primarily through its action as an inhibitor of cyclooxygenase (COX), an enzyme involved in the synthesis of prostaglandins . By inhibiting COX, clofenamic acid reduces the production of prostaglandins, which are key mediators of inflammation and pain .

Cellular Effects

Clofenamic acid has various effects on cells, primarily related to its anti-inflammatory action. It can influence cell function by impacting cell signaling pathways, particularly those involving prostaglandins . It can also affect gene expression, particularly of genes involved in inflammatory responses .

Molecular Mechanism

The molecular mechanism of clofenamic acid involves its binding to the active site of the COX enzyme, thereby inhibiting the enzyme’s activity . This inhibition prevents the conversion of arachidonic acid to prostaglandin H2, a precursor of various prostaglandins and thromboxanes, thereby reducing inflammation and pain .

Temporal Effects in Laboratory Settings

The effects of clofenamic acid can change over time in laboratory settings. For instance, its anti-inflammatory effects may become more pronounced with prolonged exposure

Metabolic Pathways

Clofenamic acid is metabolized primarily in the liver, with the majority of the drug being excreted in the bile

Transport and Distribution

Clofenamic acid is distributed throughout the body after oral administration, with the drug being found in various tissues . It is transported in the blood, primarily bound to plasma proteins

準備方法

Synthetic Routes and Reaction Conditions: Clofenamic acid can be synthesized through a modified Ullmann coupling reaction. This involves the reaction of potassium 2-bromobenzoate with substituted anilines in the presence of copper acetate as a catalyst. The reaction is carried out in an ionic liquid, such as tetrabutylphosphonium chloride, at a temperature of 170°C .

Industrial Production Methods: In industrial settings, clofenamic acid is produced by the condensation of o-chlorobenzoic acid with m-chloroaniline. The process involves dissolving o-chlorobenzoic acid in a liquid base, followed by the addition of m-chloroaniline and copper powder. The mixture is heated to 110°C and refluxed for several hours. The product is then purified through acid-base extraction and recrystallization .

化学反応の分析

反応の種類: クロフェナミック酸は、次のようなさまざまな化学反応を起こします。

酸化: クロフェナミック酸は、対応するキノンを生成するために酸化できます。

還元: 還元反応は、クロフェナミック酸をそのアミン誘導体に転換することができます。

置換: クロフェナミック酸の芳香環上で求電子置換反応が起こることがあります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: ハロゲンやニトロ化剤などの試薬は、酸性または塩基性条件下で使用されます。

主な生成物:

酸化: キノン

還元: アミン

置換: ハロゲン化またはニトロ化誘導体

類似化合物との比較

- Mefenamic acid

- Meclofenamic acid

- Flufenamic acid

Clofenamic acid stands out due to its specific chemical structure, which provides distinct therapeutic benefits and a unique profile among fenamate NSAIDs.

特性

IUPAC Name |

2-(2,3-dichloroanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO2/c14-9-5-3-7-11(12(9)15)16-10-6-2-1-4-8(10)13(17)18/h1-7,16H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JONFYSWOLCTYFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90195575 | |

| Record name | Clofenamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4295-55-0 | |

| Record name | 2-[(2,3-Dichlorophenyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4295-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clofenamic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004295550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clofenamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clofenamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOFENAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X0MUE4C19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

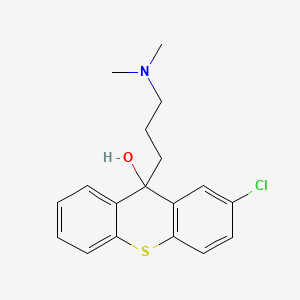

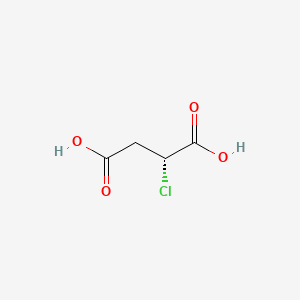

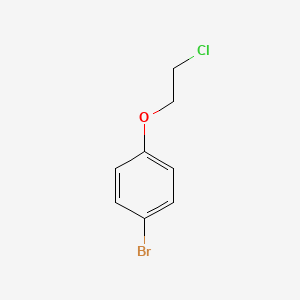

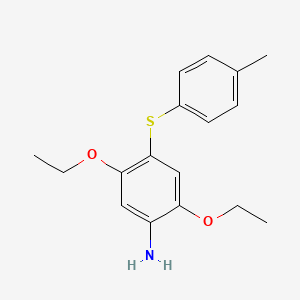

Feasible Synthetic Routes

Q1: What is the solubility of clofenamic acid in supercritical carbon dioxide (scCO2)? How does this compare to other similar compounds?

A: While the provided abstract doesn't offer specific solubility values for clofenamic acid in scCO2, it highlights a study that aimed to determine, correlate, and predict these values. [] This suggests that understanding clofenamic acid's behavior in scCO2, a green solvent, is of research interest. Furthermore, the study included comparisons with niflumic acid and tolfenamic acid, indicating a focus on understanding how structural variations within this class of compounds influence their solubility in scCO2. [] This information is potentially valuable for developing supercritical fluid-based technologies for extraction, purification, or formulation of clofenamic acid.

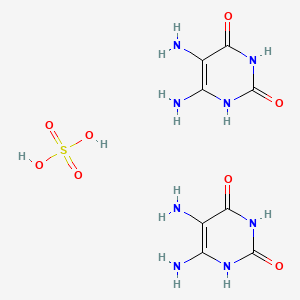

Q2: Can clofenamic acid form salts with rare earth elements? What are the potential applications of these salts?

A: Yes, research indicates that clofenamic acid can form salts with various rare earth elements. [] Thirty-one distinct rare earth salts of clofenamic acid have been successfully synthesized. [] These salts were characterized using various techniques, including UV, IR spectroscopy, X-ray powder diffraction, thermogravimetric analysis (TG), and electrical conductivity measurements. [] The study also explored the solubility of these salts in different solvents. [] While the research primarily focused on characterizing these novel compounds, it hinted at their potential pharmacological applications by investigating their toxicity in animal models. [] The findings suggested that these rare earth salts might exhibit lower toxicity compared to their corresponding chlorides. [] This opens up avenues for further research into their potential as less toxic alternatives for therapeutic applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[Bis[3-(dimethylamino)propyl]amino]-2-propanol](/img/structure/B1583699.png)

![Phenol, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B1583707.png)

![Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1583711.png)